molecular formula C8H5FN2O2 B2948176 5-fluoro-1h-indazole-4-carboxylic acid CAS No. 848678-61-5

5-fluoro-1h-indazole-4-carboxylic acid

Cat. No.: B2948176
CAS No.: 848678-61-5
M. Wt: 180.138
InChI Key: QORYJQHEAIVCOI-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-4-carboxylic acid is a fluorinated indazole derivative serving as a valuable synthetic intermediate in pharmaceutical research and development. Indazole-containing derivatives are recognized as critically important heterocycles in drug discovery, exhibiting a broad spectrum of pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial actions . As a bifunctional building block, this compound integrates the 1H-indazole scaffold—known for its presence in several commercially available drugs—with a carboxylic acid group, making it an ideal precursor for the synthesis of amides and esters, and for molecular diversification aimed at enhancing biological activity and optimizing drug properties . The strategic incorporation of a fluorine atom at the 5-position is a common tactic in medicinal chemistry, which can influence a molecule's electronic distribution, metabolic stability, and binding affinity to biological targets . While the specific biological data for this exact isomer is not currently available in the scientific literature, research on its closely related structural analogs, such as 5-fluoro-1H-indazole-3-carboxylic acid, confirms that this chemotype is actively utilized in the design and synthesis of novel bioactive molecules . This reagent is presented for research applications only and is a key starting material for constructing complex heterocyclic systems for screening against various disease targets. Researchers are advised to handle this compound with appropriate precautions, referring to the corresponding Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORYJQHEAIVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-61-5
Record name 5-fluoro-1H-indazole-4-carboxylic acid
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Synthetic Methodologies for 5 Fluoro 1h Indazole 4 Carboxylic Acid and Positional Isomers

General Synthetic Approaches to Indazole Carboxylic Acid Scaffolds

The synthesis of the indazole core can be broadly categorized into methods that form the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring and those that construct the benzene ring onto a pyrazole precursor. The former is more common. Key classical methods include the Jacobsen indazole synthesis and the Davis-Beirut reaction.

The Jacobsen indazole synthesis typically involves the cyclization of N-nitroso-o-toluidines. orgsyn.orggoogle.com This method, while historical, has been refined over the years. For instance, substituted indazoles can be prepared through the nitrosation of the corresponding 2-methylanilines using reagents like alkyl nitrites. google.com

The Davis-Beirut reaction provides an efficient route to 2H-indazoles and indazolones from o-nitrobenzylamines or related starting materials under either acidic or basic conditions. wikipedia.orgnih.govnih.gov This reaction proceeds via an N,N-bond forming heterocyclization and is valued for its use of inexpensive starting materials and avoidance of toxic metals. wikipedia.orgresearchgate.netacs.org

Modern approaches often involve transition-metal-catalyzed cross-coupling reactions to form key C-N or N-N bonds. Palladium-catalyzed amination of o-halobenzonitriles followed by cyclization is a notable example. Additionally, [3+2] cycloaddition reactions between arynes and diazo compounds offer a direct route to the indazole skeleton, allowing for the introduction of a carboxylic ester group at the 3-position. organic-chemistry.org

The introduction of a carboxylic acid group can be achieved either by starting with a precursor already containing this functionality or by introducing it onto the pre-formed indazole ring. Common methods for the latter include the carboxylation of an organometallic intermediate (e.g., a lithiated indazole) or the oxidation of a suitable precursor such as a methyl or hydroxymethyl group.

Specific Synthetic Routes to Fluorinated Indazole Carboxylic Acid Isomers

The synthesis of fluorinated indazole carboxylic acids presents unique challenges due to the electronic effects of the fluorine atom, which can influence the reactivity of the aromatic ring and the acidity of N-H protons.

While specific literature detailing the synthesis of 4-fluoro-1H-indazole-5-carboxylic acid is not abundant, its synthesis can be conceptualized based on general principles. A plausible route could start from a substituted fluorotoluene, such as 2-methyl-3-fluoro-benzonitrile or a related derivative. The synthesis would likely involve the following key transformations:

Formation of the Indazole Ring : Cyclization of a suitably substituted aniline (B41778) derivative. For example, a diazotization of a 3-fluoro-2-methyl-6-amino-benzoic acid derivative could be employed.

Introduction of the Carboxylic Acid : If not present in the starting material, the carboxylic acid could be introduced via methods such as the oxidation of a methyl group or the hydrolysis of a nitrile.

A hypothetical synthetic approach is outlined below:

Starting MaterialKey IntermediatesTarget Compound
2-Methyl-3-fluorobenzoic acid2-Methyl-3-fluoro-6-nitrobenzoic acid → 6-Amino-2-methyl-3-fluorobenzoic acid4-Fluoro-1H-indazole-5-carboxylic acid

This proposed route would involve nitration of the starting benzoic acid, followed by reduction of the nitro group to an amine, diazotization, and subsequent intramolecular cyclization to form the indazole ring.

The synthesis of 7-fluoro-1H-indazole-4-carboxylic acid can be approached from readily available fluorinated aromatic compounds. One documented strategy for a similar compound, 7-fluoro-1H-indazole-3-carboxylic acid, starts from 7-fluoroisatin. This suggests that a suitably substituted isatin (B1672199) could also serve as a precursor for the 4-carboxylic acid isomer.

A general synthesis for 7-fluoro-1H-indazole starts from 2-fluoro-6-methylaniline. guidechem.com This aniline is first acetylated, then treated with isoamyl nitrite (B80452) to induce cyclization, forming an acetylated indazole, which is subsequently deprotected. To obtain the 4-carboxylic acid derivative, a modification of this route starting with a pre-functionalized aniline would be necessary.

Starting MaterialKey ReagentsProduct
2-Fluoro-6-methylaniline1. Acetic anhydride2. Isoamyl nitrite3. Ammonia/Methanol (B129727)7-Fluoro-1H-indazole guidechem.com

To synthesize the 4-carboxylic acid, one might start with 2-amino-3-fluorotoluene-4-carboxylic acid or a protected version thereof, followed by a similar cyclization strategy.

The synthesis of 3-bromo-6-fluoro-1H-indazole-4-carboxylic acid would likely involve the formation of a 6-fluoro-1H-indazole-4-carboxylic acid intermediate, followed by selective bromination at the 3-position. The indazole ring is susceptible to electrophilic substitution, and bromination can often be achieved under mild conditions.

Alternatively, the synthesis could begin with a pre-brominated precursor. For example, a route starting from a brominated and fluorinated toluene (B28343) derivative could be envisioned. The key challenge in this approach is achieving the correct regiochemistry of the substituents on the starting aromatic ring.

A patented method describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951) in a three-step process:

Bromination : The starting aniline is brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724).

Ring Closure : The resulting bromo-aniline is then subjected to a cyclization reaction using isoamyl nitrite to form the N-acetylated indazole.

Deprotection : The acetyl protecting group is removed under basic conditions to yield 5-bromo-4-fluoro-1H-indazole.

The reaction sequence is summarized in the table below:

StepStarting MaterialReagentsProduct
13-Fluoro-2-methylanilineN-bromosuccinimide, Acetonitrile2-Bromo-5-fluoro-6-methylaniline
22-Bromo-5-fluoro-6-methylanilineAcetic anhydride, Acetic acid, Isoamyl nitrite1-Acetyl-5-bromo-4-fluoro-1H-indazole
31-Acetyl-5-bromo-4-fluoro-1H-indazolePotassium carbonate, Methanol/Water5-Bromo-4-fluoro-1H-indazole google.com

With 5-bromo-4-fluoro-1H-indazole in hand, the target carboxylic acid can be synthesized through a carboxylation reaction. A common method for such a transformation is lithium-halogen exchange followed by quenching with carbon dioxide . This would involve treating the bromo-indazole with an organolithium reagent, such as n-butyllithium, at low temperature to form the 4-lithiated indazole species. This intermediate can then be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to afford the desired 5-fluoro-1H-indazole-4-carboxylic acid.

An alternative approach to carboxylation could involve a palladium-catalyzed carbonylation of the bromo-indazole in the presence of carbon monoxide and a suitable nucleophile, followed by hydrolysis.

Key Reaction Transformations in Fluorinated Indazole Carboxylic Acid Synthesis

Several key chemical transformations are central to the synthesis of fluorinated indazole carboxylic acids:

Indazole Ring Formation : As previously mentioned, the Jacobsen and Davis-Beirut reactions are classical methods. Modern techniques often rely on the cyclization of substituted anilines. For instance, the reaction of o-toluidines with sodium nitrite in acetic acid is a common approach. researchgate.net The condensation of o-fluorobenzaldehydes with hydrazine (B178648) also provides a practical route to indazoles.

Fluorination : The introduction of a fluorine atom onto the aromatic ring can be achieved through various methods. Direct fluorination of an existing indazole can be challenging due to regioselectivity issues. Therefore, it is often more practical to start with a fluorinated precursor.

Bromination : As a key step in the proposed synthesis of the target molecule, bromination of the aniline precursor with N-bromosuccinimide is an effective method for introducing a bromine atom, which can later be converted to a carboxylic acid.

Carboxylation : The conversion of an aryl halide to a carboxylic acid is a crucial transformation. This is commonly achieved via lithium-halogen exchange and subsequent reaction with carbon dioxide. Palladium-catalyzed carbonylation reactions also represent a powerful tool for this purpose.

Protection and Deprotection : The nitrogen atoms of the indazole ring are often protected during synthetic sequences to prevent unwanted side reactions. Common protecting groups include acetyl and Boc (tert-butyloxycarbonyl) groups, which can be removed under basic or acidic conditions, respectively.

Halogenation and Bromination Reactions for Indazole Precursors

Halogenation, particularly bromination, is a fundamental step in the synthesis of many indazole derivatives, serving to introduce a functional handle for subsequent reactions. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). google.comresearchgate.net This reagent allows for the regioselective bromination of aniline precursors under mild conditions.

For instance, in the synthesis of 5-bromo-4-fluoro-1H-indazole, a precursor for related carboxylic acids, the process starts with 3-fluoro-2-methylaniline. google.com This starting material is dissolved in a solvent like acetonitrile, and NBS is added while maintaining a low temperature (-10 to 10°C) to control the reaction's selectivity. google.com This electrophilic aromatic substitution reaction yields the brominated aniline derivative, which is a crucial intermediate for the subsequent cyclization step. google.com The use of N-halosuccinimides (NXS) is a widely reported method for the direct C-H halogenation of the indazole ring itself, often achieving high selectivity and yield without the need for metal catalysts. nih.gov

Table 1: Example of Bromination Reaction for Indazole Precursor

Starting Material Reagent Solvent Temperature Product

Intramolecular Cyclization and Ring Closure Reactions

The construction of the bicyclic indazole core is the defining step in these syntheses. Intramolecular cyclization reactions are employed to form the pyrazole ring fused to the benzene ring. thieme-connect.com A widely used method involves the diazotization of an aminophenyl precursor followed by ring closure.

Continuing from the brominated intermediate obtained in the previous step (2-bromo-5-fluoro-6-methylaniline), the synthesis of 5-bromo-4-fluoro-1H-indazole involves a ring closure reaction. google.com This is often achieved by treating the aniline derivative with a nitrite source, such as isoamyl nitrite, in the presence of an acid like acetic acid. google.com The reaction proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. google.com This process, sometimes referred to as the Davis-Beirut reaction, is a common strategy for forming the N-N bond of the indazole system. Alternative methods include the intramolecular Ullmann reaction, a copper-catalyzed process that forms the desired 1H-indazole from a suitable hydrazone precursor. thieme-connect.com

Protection and Deprotection Group Strategies

In multi-step syntheses, protecting groups are essential tools to prevent unwanted side reactions at reactive functional groups, such as the N-H of the indazole ring or the carboxylic acid moiety. libretexts.orgresearchgate.net The choice of protecting group is critical, as it must be stable under the conditions of subsequent reactions but easily removable when no longer needed. researchgate.net

In the synthesis of indazole derivatives, the nitrogen atom of the indazole ring is often protected. For example, an acetyl group can be introduced by reacting the indazole with acetic anhydride. google.com This protects the N-H proton, preventing it from interfering with subsequent reactions. Other common protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) group. researchgate.net

Once the desired molecular framework is assembled, the protecting group must be removed. This deprotection step is the final part of forming the target indazole. For an acetyl group, deprotection can be achieved through basic hydrolysis, for example, by treating the protected indazole with an inorganic base like sodium hydroxide (B78521), potassium carbonate, or potassium bicarbonate in a mixture of methanol and water. google.com This cleaves the acetyl group, restoring the N-H of the indazole ring. google.com

Table 2: Common Protecting Groups in Indazole Synthesis

Functional Group Protecting Group Abbreviation Introduction Reagent Removal Condition
Indazole N-H Acetyl Ac Acetic Anhydride Basic Hydrolysis (e.g., NaOH, K2CO3)
Indazole N-H tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Acidic Conditions (e.g., TFA)
Carboxylic Acid Methyl/Ethyl Ester Me/Et Methanol/Ethanol, Acid Catalyst Acid or Base Hydrolysis

Hydrolysis of Ester Precursors to Carboxylic Acids

The final step in synthesizing indazole carboxylic acids is often the hydrolysis of a corresponding ester precursor. nih.gov This transformation is typically accomplished through basic or acidic hydrolysis. youtube.com Basic hydrolysis, also known as saponification, is widely used and generally proceeds with high yields. nih.govresearchgate.net

In this process, the indazole ester derivative is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. nih.govyoutube.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. youtube.com A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid. This method is robust and applicable to a wide range of indazole ester precursors. nih.gov

Advanced Synthetic Techniques and Catalysis in Indazole Chemistry

Modern synthetic organic chemistry has introduced powerful new tools for the construction of complex molecules like indazoles. These include transition-metal-catalyzed reactions that allow for the direct functionalization of C-H bonds and the use of microwave irradiation to accelerate reaction rates and improve yields.

Palladium-Catalyzed C(sp2)-H Functionalization Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com In the context of indazole chemistry, palladium-catalyzed C(sp²)-H functionalization has emerged as a powerful strategy for directly modifying the indazole core, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov

These reactions typically involve a palladium(II) catalyst that activates a C-H bond on the indazole ring, often directed by a nearby functional group. nih.gov This generates a cyclopalladated intermediate which can then react with a variety of coupling partners, such as aryl halides, to form new bonds. acs.orgresearchgate.net For example, the C3-position of the indazole ring can be arylated using a palladium catalyst in conjunction with a suitable ligand and base. researchgate.net This direct functionalization is an atom-economical approach that simplifies synthetic routes to complex indazole derivatives. rsc.org

Application of Microwave-Assisted Synthesis for Indazole Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. rasayanjournal.co.in By using microwave irradiation, it is possible to heat reactions much more rapidly and efficiently than with conventional heating methods. heteroletters.org This often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts. rasayanjournal.co.injchr.org

The synthesis of indazole derivatives has benefited significantly from this technology. jchr.org For example, intramolecular cyclization reactions to form the indazole ring can be completed in minutes under microwave irradiation, compared to hours with conventional heating. heteroletters.orgresearchgate.net Similarly, cross-coupling reactions for the functionalization of the indazole core can be accelerated using microwave heating. rasayanjournal.co.in This approach offers a greener and more efficient alternative to traditional synthetic methods, making it highly attractive for both academic research and industrial production. rasayanjournal.co.injchr.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Advantage of Microwave
N-alkynylation 24 hours 30 minutes Drastically reduced reaction time, improved yield

Chemical Reactivity and Derivatization Strategies for the 5 Fluoro 1h Indazole 4 Carboxylic Acid Scaffold

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a highly versatile functional group that readily undergoes a variety of transformations to form esters, amides, and acyl halides, providing access to a wide array of derivatives.

Esterification Reactions

Esterification of 5-fluoro-1H-indazole-4-carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

Alternative methods for esterification that proceed under milder conditions can also be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

Table 1: Examples of Esterification Reactions

AlcoholReagents and ConditionsProductReference
Methanol (B129727)H₂SO₄ (catalytic), refluxMethyl 5-fluoro-1H-indazole-4-carboxylate masterorganicchemistry.com
EthanolTsOH (catalytic), refluxEthyl 5-fluoro-1H-indazole-4-carboxylate masterorganicchemistry.com

Note: This table is illustrative and based on general esterification principles. Specific examples for this compound may vary.

Amidation Reactions

The formation of amides from this compound is a crucial transformation for the synthesis of biologically active molecules. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. fishersci.co.uk

A wide range of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com Other effective coupling agents include phosphonium (B103445) salts like BOP and PyBOP, and uronium salts such as HBTU, HATU, and HCTU. luxembourg-bio.com The choice of coupling agent, solvent, and base can be optimized to achieve high yields and purity of the desired amide. fishersci.co.uk

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentDescription
DCC, EDCCarbodiimides that facilitate the formation of an active O-acylisourea intermediate. fishersci.co.uk
HBTU, HATUUronium/aminium salts that form active esters, known for their efficiency and suppression of racemization. luxembourg-bio.com
BOP, PyBOPPhosphonium-based reagents that are also highly effective for amide bond formation. luxembourg-bio.com

Note: This table presents generally used coupling reagents. Specific conditions for this compound would require experimental optimization.

Acylation Reactions

Conversion of the carboxylic acid to a more reactive acyl chloride is a common strategy to facilitate subsequent acylation reactions. This transformation is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-fluoro-1H-indazole-4-carbonyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding esters, amides, and ketones, respectively.

Reactivity of the Fluoro-Substituent

The fluorine atom at the 5-position of the indazole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. The electron-donating nature of the pyrazole (B372694) portion of the indazole ring does not sufficiently activate the benzene (B151609) ring for nucleophilic attack.

Nucleophilic Substitution Reactions of the Fluorine Atom

For nucleophilic substitution of the fluorine atom to occur, the indazole ring typically requires the presence of strongly electron-withdrawing groups to activate the aromatic system. In the absence of such groups, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, would be necessary. In many synthetic applications involving fluoroindazoles, the fluorine atom is intentionally retained in the final product due to its often beneficial effects on biological activity and pharmacokinetic properties.

Reactivity of the Indazole Heterocyclic Ring System

The indazole ring itself is a site of further functionalization, primarily through reactions at the nitrogen atoms. The presence of two nitrogen atoms in the pyrazole ring allows for regioselective alkylation and acylation, which can be influenced by the reaction conditions and the nature of the substituents on the indazole core. d-nb.infonih.gov

Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers. d-nb.info The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and the electrophile. d-nb.infonih.gov For instance, the use of sodium hydride in a non-polar solvent like THF often favors N1 alkylation, whereas employing a base like cesium carbonate in a more polar solvent such as DMF can lead to different isomeric ratios. d-nb.info The steric and electronic properties of other substituents on the indazole ring also play a significant role in directing the incoming electrophile to either the N1 or N2 position. d-nb.infonih.gov

Acylation of the indazole nitrogen also provides a means to introduce a variety of functional groups. Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions. Generally, N1-acylation is thermodynamically favored. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indazole Core

The indazole ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. chemicalbook.com The regiochemical outcome of such reactions on the this compound core is dictated by the combined directing effects of the fused pyrazole ring and the substituents on the benzene ring.

The pyrazole moiety is electron-rich and generally directs incoming electrophiles to the C3, C5, and C7 positions. However, in this specific scaffold, positions 4 and 5 are already substituted. The C3 position is often the most nucleophilic site in 1H-indazoles for electrophilic attack. chim.it

The substituents on the carbocyclic ring significantly influence the position of further substitution:

Carboxylic Acid (at C4): This is a meta-directing and strongly deactivating group. It would direct electrophiles to the C6 and C7 positions (meta).

Considering these competing effects:

Substitution at C3: This position remains a likely site for electrophilic attack, provided it is sterically accessible and the reaction conditions are suitable.

Substitution at C6: Both the fluoro and carboxylic acid groups direct to this position. This makes C6 a highly probable site for substitution.

Substitution at C7: The carboxylic acid group also directs to C7. The N1-H of the pyrazole ring can also influence substitution at this peri-position.

Halogenation: Direct halogenation of the indazole core can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively, often in polar solvents. chim.itacs.org For this compound, halogenation would be predicted to occur preferentially at the C3 or C6 positions. Metal-free halogenation procedures have been developed for 2H-indazoles, which may be adaptable. rsc.org

Nitration: Nitration of indazoles is typically performed using a mixture of nitric acid and sulfuric acid. chim.it The strong deactivating effect of the carboxylic acid group makes nitration of the benzene ring challenging. Radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate, suggesting alternative pathways for functionalization. chim.itresearchgate.net For the target scaffold, nitration, if successful, would likely occur at the C6 or C7 position due to the directing effects.

Metalation of the Indazole Nucleus

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped with an electrophile. baranlab.org

For the this compound scaffold, several groups can influence metalation:

N1-H Deprotonation: The proton on the N1 nitrogen is the most acidic proton in the molecule. Treatment with a strong base like n-butyllithium (n-BuLi) will first result in deprotonation of the nitrogen to form an indazolide anion.

C-H Deprotonation (DoM): To achieve metalation of the carbon framework, the N1 position must typically be protected with a suitable group (e.g., Boc, SEM). Once N-protected, the carboxylic acid group at C4 becomes the most powerful DMG. It would strongly direct lithiation to the C3 position. The resulting C3-lithiated species can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to install a substituent at this position. The fluoro group at C5 is a much weaker DMG and is unlikely to direct metalation to C6 in the presence of the powerful carboxylate director at C4. nih.govacs.org

A typical DoM sequence on an N-protected version of the scaffold would be:

Protection of the N1 position.

Treatment with a strong lithium amide base (like LDA) or an alkyllithium reagent (like s-BuLi) at low temperatures (e.g., -78 °C) to effect deprotonation at C3.

Quenching the resulting aryllithium intermediate with an electrophile.

Deprotection of the N1 position if required.

Alkylation Reactions at Indazole Nitrogen Positions (N1 and N2)

Alkylation of the N-H group of the indazole ring is a common derivatization strategy. The reaction typically proceeds via nucleophilic substitution, where the indazolide anion, formed by deprotonation with a base, attacks an alkylating agent. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as it often produces a mixture of N1 and N2-alkylated isomers. nih.gov

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. chemicalbook.com However, the N2-position is often considered more nucleophilic. The ratio of N1 to N2 products is highly sensitive to several factors:

Base: The choice of base (e.g., NaH, K2CO3, Cs2CO3) can influence the position of the counterion and affect the relative nucleophilicity of the two nitrogen atoms.

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. The solvent can affect the aggregation state of the indazolide salt and the solvation of the cation, thereby influencing the N1/N2 ratio.

Alkylating Agent: The nature of the electrophile (e.g., alkyl halide, tosylate) and its steric bulk can impact the site of attack.

Temperature: Reaction temperature can shift the equilibrium between kinetic and thermodynamic control, thus altering the product ratio.

Generally, for many 1H-indazoles, N1-alkylation is the major product under thermodynamic control, while N2-alkylation can be favored under certain kinetic conditions. nih.gov

BaseSolventAlkylating Agent (R-X)Major ProductReference(s)
K₂CO₃DMFBromoestersN1 > N2 nih.gov
NaHTHFAlkyl bromidesN1 selective nih.gov
K-t-BuOTHFMethyl ChloroformateN1 (99%) nih.gov
MitsunobuTHFAlcoholsN2 > N1 nih.gov

Cycloaddition Reactions Involving the Indazole System

Cycloaddition reactions provide efficient routes to complex polycyclic systems. The indazole nucleus can participate in such reactions, although its reactivity is less explored than that of the related indole (B1671886) scaffold.

[3+2] Cycloadditions: This type of reaction is a prominent method for the synthesis of the indazole ring itself. organic-chemistry.org The reaction often involves a 1,3-dipolar cycloaddition between an aryne (generated in situ) and a diazo compound. organic-chemistry.orgacs.orgacs.org For example, o-(trimethylsilyl)aryl triflates can serve as aryne precursors, which react with diazo compounds in the presence of a fluoride (B91410) source like CsF to yield indazoles. researchgate.net Sydnones can also be used as 1,3-dipoles in reactions with arynes to produce 2H-indazoles exclusively, via a [3+2] cycloaddition followed by a retro-[4+2] extrusion of CO2. nih.govnih.govacs.org While these are methods to form indazoles, they highlight the potential of the N=N-C unit to engage in cycloaddition chemistry.

[4+2] Cycloadditions (Diels-Alder Reactions): The potential for the indazole system to act as a diene or a dienophile in [4+2] cycloadditions exists, but is not as common. The aromaticity of the system makes it less reactive as a diene. However, under forcing conditions or with highly reactive dienophiles, the benzene portion of the molecule could potentially act as the diene component, leading to dearomatization. More likely is the participation of a substituted indazole, where a diene is appended to the ring, in an intramolecular Diels-Alder reaction to build fused ring systems. researchgate.net

Transformations of Other Potential Functional Groups on the Indazole Core

The existing functional groups on the this compound scaffold, or groups introduced through the reactions described above, can be further transformed.

The primary functional group susceptible to reduction on the parent scaffold is the carboxylic acid at the C4 position.

Reduction of the Carboxylic Acid: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). quora.com Stronger, more reactive hydride reagents are required.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, followed by an aqueous or acidic workup to protonate the resulting alkoxide. stackexchange.comyoutube.com The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carboxylate oxygen atoms and subsequent delivery of hydride ions. reddit.com

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another powerful reagent capable of selectively reducing carboxylic acids to primary alcohols in the presence of other reducible functional groups like esters.

The reduction of this compound with LiAlH₄ or BH₃·THF would yield (5-fluoro-1H-indazol-4-yl)methanol.

Reduction of the Indazole Ring: The aromatic indazole ring is generally stable to chemical reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) with catalysts like Raney Nickel or Platinum could potentially reduce the heterocyclic or carbocyclic ring, but this is a much less common transformation and often leads to complex product mixtures.

The indazole ring itself is relatively electron-rich and can be sensitive to strong oxidizing conditions.

Oxidation of the Indazole Ring: While generally stable, the indazole ring can undergo oxidative cleavage under specific conditions. For example, electrochemical oxidative ring-opening of 2H-indazoles to form ortho-alkoxycarbonylated azobenzenes has been reported. researchgate.net The stability of the 1H-indazole core of the target molecule to various oxidants would need to be evaluated for any synthetic plan.

Oxidation of Substituents: If the carboxylic acid at C4 were first reduced to the corresponding primary alcohol, ((5-fluoro-1H-indazol-4-yl)methanol), this alcohol could be selectively re-oxidized.

To an Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) (DCM) would furnish 5-fluoro-1H-indazole-4-carbaldehyde.

To a Carboxylic Acid: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) would re-oxidize the primary alcohol back to the parent this compound.

Medicinal Chemistry and Drug Discovery Research Applications of 5 Fluoro 1h Indazole 4 Carboxylic Acid and Analogous Scaffolds Preclinical Focus

Utility as a Privileged Heterocyclic Building Block in Rational Drug Design

The indazole ring system is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with a wide range of biological targets with high affinity, often serving as an effective hinge-binding motif in the ATP-binding pocket of kinases. mdpi.comnih.gov The two adjacent nitrogen atoms within the pyrazole (B372694) portion of the indazole can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein residues. nih.gov

The 5-fluoro-1H-indazole-4-carboxylic acid scaffold combines three key pharmacophoric features:

The Indazole Core: Provides a rigid, aromatic framework capable of engaging in hydrogen bonding and hydrophobic interactions.

The Fluorine Atom: The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net It can also influence the acidity of nearby functional groups and participate in favorable orthogonal multipolar interactions with protein backbones.

The Carboxylic Acid Group: This functional group can form strong ionic interactions and hydrogen bonds with target proteins. nih.gov It also provides a convenient handle for further chemical modification and the introduction of various linker groups.

This combination of features makes this compound and its analogs valuable building blocks in rational drug design, enabling chemists to systematically explore chemical space and optimize compounds for improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Indazole Carboxylic Acids

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For fluorinated indazole carboxylic acids, SAR exploration focuses on understanding how modifications to each component of the scaffold impact biological activity.

The position of the fluorine atom on the indazole ring can have a profound effect on a compound's biological activity and properties. Fluorine's high electronegativity and small size can influence the electronic distribution of the entire heterocyclic system. researchgate.net

Studies on various indazole-based inhibitors have demonstrated the critical role of fluorine placement. For instance, in a series of Rho-kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of the indazole ring significantly enhanced inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%) compared to a fluorine at the C4 position (IC50 = 2500 nM). nih.gov In another example involving FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring attached to the indazole led to a remarkable improvement in activity (IC50 = 5.5 nM) compared to its non-fluorinated counterpart (IC50 = 15 nM). acs.org Furthermore, SAR studies of indazole derivatives as antitumor agents have shown that the presence and position of fluorine substituents are crucial for activity, with a 3,5-difluoro substitution pattern on a phenyl ring at the C-5 position of the indazole showing superior anti-proliferative effects against certain cancer cell lines. nih.gov

These findings underscore the importance of systematically evaluating fluorine substitution at different positions on the indazole core to identify the optimal location for maximizing target engagement and improving drug-like properties.

The carboxylic acid group is a key interaction point in many drugs, often forming critical hydrogen bonds or ionic interactions with the target protein. However, its acidic nature can lead to poor membrane permeability and rapid metabolism. To overcome these limitations, medicinal chemists often employ bioisosteric replacement, where the carboxylic acid is substituted with other functional groups that mimic its size, shape, and electronic properties while offering improved pharmacokinetic profiles.

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres, maintaining a similar acidity to carboxylic acids (pKa ≈ 4.5–4.9) but with increased lipophilicity.

Sulfonamides and Acyl Sulfonamides: Sulfonamides are weaker acids than carboxylic acids but offer advantages like enhanced metabolic stability and membrane permeability. Acyl sulfonamides more closely mimic the acidity of carboxylic acids.

Hydroxamic Acids: This group can also serve as a bioisostere, maintaining hydrogen bonding capabilities.

Fluorinated Alcohols and Ketones: Highly fluorinated alcohols and ketones are viable, more lipophilic bioisosteres that can be attractive for CNS drug discovery.

In the context of STAT3 inhibitors, it was found that replacing the carboxyl group with a hydroxamic acid moiety maintained inhibitory activity, whereas substitution with an indazole or tetrazole system led to weaker activity. acs.org This highlights that the success of a bioisosteric replacement is highly context-dependent and must be empirically determined for each target and chemical series.

Beyond the fluorine and carboxylic acid groups, modifications to other positions on the indazole core and the introduction of various linker moieties are essential for fine-tuning a compound's activity and selectivity. Aromatic ring substitutions at the C-5 position of the indazole have been a focus for discovering highly active and selective inhibitors. nih.gov

SAR studies on indazole amide-based ERK1/2 inhibitors have demonstrated that potency can be optimized through structure-based drug design. Similarly, in the development of ROCK inhibitors, substitutions on the indazole ring were found to be critical for decreasing clearance and improving oral bioavailability. The nature of the linker connecting the indazole core to other pharmacophoric elements is also crucial. For instance, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx.

The general SAR trends often reveal that hydrophobic groups, such as alkyl or halogen substituents, can impact potency. acs.org The introduction of different substituted aromatic groups allows for the exploration of additional interactions with the target kinase, potentially increasing activity and selectivity. nih.gov

Target Identification and Validation for Indazole-Containing Compounds

The privileged nature of the indazole scaffold has led to its exploration against a multitude of biological targets, with a particular focus on protein kinases due to the scaffold's excellent fit within the ATP-binding site.

Indazole derivatives have been successfully developed as inhibitors for a wide array of protein kinases implicated in cancer and other diseases. acs.orgmdpi.com

Fibroblast Growth Factor Receptors (FGFR): The indazole scaffold has been used to develop inhibitors of FGFR kinases, which are validated targets in cancer therapy. Fragment-led de novo design has identified indazole-based pharmacophores that inhibit FGFR1-3 in the micromolar range with excellent ligand efficiencies. Further optimization of these fragments by extending chemical functionality from the 3-position of the indazole ring has led to more potent inhibitors.

Extracellular Signal-Regulated Kinases (ERK): A series of indazole amide-based compounds have been discovered and optimized as potent inhibitors of ERK1/2. These optimized compounds demonstrated inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cancer cell lines.

Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors have been developed to target drug-resistant mutants of EGFR, such as EGFR-L858R/T790M. The indazole core serves as an effective hinge binder in these inhibitors.

Janus Kinase 3 (JAK3): While many JAK inhibitors utilize scaffolds like pyrazolopyrimidines, the principles of hinge binding are applicable to indazole-based designs. Selective JAK3 inhibitors are sought for autoimmune diseases, and strategies often involve exploiting unique residues like Cys909 for covalent inhibition.

Rho-associated Coiled-coil Kinases (ROCK): N-substituted prolinamido indazole derivatives have been reported as potent ROCK inhibitors. acs.org SAR studies indicated that modifications to the proline moiety and substituents on a benzyl (B1604629) group influence activity against ROCK1. Furthermore, dihydropyridone indazole amides have been developed as selective ROCK1 inhibitors with improved pharmacokinetic profiles.

Pim Kinases: Pyrrolo[2,3-g]indazoles have been identified as a new series of Pim kinase inhibitors. Preliminary SAR studies have shown that sub-micromolar inhibitory potencies against Pim-1 and Pim-3 can be achieved with this scaffold.

Signal Transducer and Activator of Transcription 3 (STAT3): Carboxylic acid-based small molecules, including those with an indazole core, have been investigated as STAT3 inhibitors. acs.org SAR studies showed that a fluorine substitution at the 3-position of an indazole ring led to a two-fold improvement in potency against STAT3 activity. acs.org

The table below summarizes the inhibitory activities of selected indazole derivatives against various kinases.

Kinase TargetIndazole Derivative TypeReported Activity (IC50)Reference
FGFR1Phenyl-substituted indazole5.5 nM acs.org
FGFR1-3Indazole-containing fragments0.8–90 µM
ERK1/2Indazole amidePotent enzymatic and cellular inhibition
EGFR (mutant)Covalent indazole inhibitorEffective against drug-resistant forms
ROCK16-Fluoroindazole derivative14 nM nih.gov
ROCK1N-substituted prolinamido indazole0.17 µM
Pim-1/3Pyrrolo[2,3-g]indazoleSub-micromolar
STAT33-Fluoroindazole derivative1.8 µM acs.org

Investigation as G-Protein Coupled Receptor Modulators (e.g., GPR120, GPR40, GPR84)

The indazole scaffold has been explored for its potential to modulate G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that play crucial roles in signal transduction. nih.gov Among these, GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR40 (FFAR1) have garnered significant attention as therapeutic targets for metabolic disorders like type 2 diabetes. nih.govnih.govmdpi.com Both GPR40 and GPR120 are activated by medium and long-chain free fatty acids (FFAs). nih.govacs.orgunisi.it Activation of GPR120, which is highly expressed in the gastrointestinal tract, adipocytes, and pro-inflammatory macrophages, can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects. mdpi.comnih.govmdpi.com Similarly, GPR40, found predominantly in pancreatic β-cells, is involved in FFA-stimulated insulin secretion. nih.govnih.gov

Given the therapeutic potential of modulating these receptors, medicinal chemistry efforts have included the investigation of indazole-containing compounds. Research has led to the identification of an indazole-6-phenylcyclopropylcarboxylic acid series as GPR120 agonists. nih.gov In a related effort, (S,S)-cyclopropylcarboxylic acid derivatives based on the indazole scaffold were identified as agonists for GPR40. nih.gov The structural similarities between the endogenous ligands for GPR40 and GPR120 have prompted strategies where GPR40 agonists serve as starting points for the design of GPR120 modulators. acs.orgunisi.itnih.gov

Another related receptor, GPR84, is activated by medium-chain fatty acids and is highly expressed on immune cells. nih.govacs.org While specific research on this compound as a GPR84 modulator is not prominent, the broader investigation of heterocyclic scaffolds in GPCR modulation suggests a potential avenue for future exploration. acs.org

Evaluation as Monoamine Oxidase B (MAO-B) Inhibitors

The indazole core structure has proven to be a valuable scaffold for the development of potent inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine. researchgate.net Its inhibition is an established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. researchgate.netnih.gov

Recent studies have investigated series of substituted indazole derivatives for their MAO-B inhibitory potential. researchgate.net A synthetic series of C5- and C6-substituted indazoles demonstrated particularly potent and selective inhibition of human MAO-B. researchgate.net Notably, substitutions at the C5 position of the indazole ring yielded compounds with submicromolar IC50 values, indicating high potency. researchgate.net For some derivatives, these values were in the low nanomolar range, from 0.0025 to 0.024 µM. researchgate.net Kinetic studies of a selected potent indazole derivative revealed a competitive mode of inhibition, suggesting it directly competes with the substrate for binding to the enzyme's active site. researchgate.net The promise of this scaffold is further supported by research on other heterocyclic MAO-B inhibitors, where indazole-based compounds were used as reference points or hits for further development. nih.govresearchgate.net

Table 1: MAO-B Inhibitory Activity of C5-Substituted Indazole Derivatives
CompoundSubstitution at C5hMAO-B IC50 (µM)
Derivative 1Nitro0.0025
Derivative 2Amino0.008
Derivative 3Bromo0.024
Derivative 4Chloro0.011

Data is representative of findings reported in preclinical studies. researchgate.net

Role in Modulating Other Enzyme Classes (e.g., Glucokinase)

Indazole-based structures have been successfully employed in the design of activators for glucokinase (GK), an enzyme that plays a critical role in glucose homeostasis. nih.govresearchgate.net By acting as a glucose sensor in the pancreas and liver, glucokinase helps regulate insulin secretion and glucose metabolism. researchgate.netekb.eg Glucokinase activators (GKAs) are therefore considered a promising therapeutic class for the treatment of type 2 diabetes mellitus. nih.govresearchgate.net

Preclinical Biological Activity Investigations (In Vitro and In Vivo Animal Models)

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. researchgate.netnih.gov A number of drugs containing the indazole core, such as the anticancer agents pazopanib (B1684535) and axitinib (B1684631), are commercially available. nih.govresearchgate.net Preclinical research has extensively explored derivatives of indazole, including those with fluoro and carboxylic acid substitutions, for various therapeutic applications, primarily focusing on their potential as anticancer and antidiabetic agents. These investigations in laboratory settings and animal models have revealed significant activities and elucidated underlying mechanisms of action.

Indazole derivatives have been a major focus of oncology research, with numerous studies demonstrating their potent activity against various cancer types. nih.govresearchgate.net The versatility of the indazole core allows for structural modifications that can be tailored to interact with specific biological targets involved in cancer progression. nih.gov

While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, numerous studies on analogous indazole scaffolds have demonstrated significant growth inhibitory activity against a range of human cancer cell lines.

For instance, a series of newly synthesized indazol-pyrimidine-based derivatives were evaluated for their in vitro activity against three cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Caco2 (colorectal adenocarcinoma). mdpi.com Several of these compounds exhibited potent cytotoxic effects. Notably, compounds 4f and 4i showed particularly strong inhibitory activity against the MCF-7 cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively, which were more potent than the reference drug. mdpi.com The same compounds also displayed potent activity against the A549 cell line. mdpi.com

In another study, an indazole derivative, designated as compound 2f , showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.orgnih.gov This compound effectively inhibited the proliferation and colony formation of the 4T1 breast cancer cell line. rsc.orgnih.gov Furthermore, a separate series of 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines, where compound 6o was identified as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. mdpi.com

These findings underscore the potential of the indazole scaffold as a template for developing potent anticancer agents. The substitution pattern on the indazole ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell types. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Indazole Analogs

Compound Cell Line Cancer Type IC₅₀ (µM)
4f MCF-7 Breast 1.629
4i MCF-7 Breast 1.841
4a MCF-7 Breast 2.958
4g MCF-7 Breast 4.680
4d MCF-7 Breast 4.798
2f Various - 0.23 - 1.15
6o K562 Leukemia 5.15
4a A549 Lung Potent Activity
4i A549 Lung Potent Activity

Data sourced from multiple independent studies. mdpi.comrsc.orgnih.govmdpi.com

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer. nih.gov The indazole core has proven to be an effective scaffold for designing specific inhibitors of various tyrosine and serine/threonine kinases. nih.gov

Several indazole-based anticancer drugs are kinase inhibitors. researchgate.net For example, pazopanib is a multi-kinase inhibitor, while axitinib targets vascular endothelial growth factor receptors (VEGFR). rsc.org Preclinical research has identified indazole derivatives that inhibit a wide array of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): One derivative, compound 105 , was identified as a potent pan-FGFR inhibitor with IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. nih.gov

Aurora Kinases: These are key regulators of cell division, and their inhibition can lead to apoptosis in cancer cells. Indazole derivatives have been developed as potent Aurora kinase inhibitors. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. Researchers have synthesized 1H-indazol-3-amine derivatives that show activity against both wild-type and mutant forms of Bcr-Abl. nih.gov

The antiproliferative activity of these compounds is often a direct consequence of kinase inhibition. By blocking these key signaling pathways, indazole derivatives can induce cell cycle arrest and apoptosis (programmed cell death). rsc.orgnih.gov For example, the indazole derivative 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov It also increased levels of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential, further contributing to its apoptotic effects. rsc.orgnih.gov Similarly, compound 6o was confirmed to induce apoptosis and affect the cell cycle in leukemia cells. mdpi.com

The promising in vitro anticancer activity of indazole derivatives has been validated in in vivo animal models, typically using xenografts where human tumor cells are implanted into immunocompromised mice. These studies are crucial for assessing the therapeutic potential of a compound in a living organism.

Several indazole-based compounds have demonstrated significant tumor growth inhibition in such models:

An orally bioavailable 1H-indazole derivative (88 ), developed as an estrogen receptor degrader, showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov

Compound 105 , the potent pan-FGFR inhibitor, resulted in nearly complete tumor growth inhibition (96.9%) in a lung cancer (NCI-H1581) xenograft mouse model. nih.gov

The indazole derivative 2f was shown to suppress the growth of a 4T1 breast cancer tumor model in mice without causing obvious side effects, indicating a favorable safety profile. rsc.orgrsc.org

An imidazo-thiadiazole derivative containing an indazole moiety (113 ) demonstrated a reduction in the growth rates of established human SW620 colorectal carcinoma xenografts in mice when administered orally. nih.gov

These in vivo studies confirm that the potent in vitro activity of indazole analogs can translate into tangible antitumor effects in a complex biological system, providing a strong rationale for their further clinical development. nih.govrsc.org

Beyond oncology, the indazole scaffold has emerged as a promising structure for the development of agents to treat type 2 diabetes mellitus (T2DM). researchgate.net Research in this area has primarily focused on antagonizing the action of the hormone glucagon (B607659).

Glucagon plays a key role in regulating blood glucose levels by stimulating the liver to produce glucose. In T2DM, glucagon levels are often inappropriately high, contributing to hyperglycemia. Therefore, blocking the glucagon receptor (GCGR) with a small-molecule antagonist is a promising therapeutic strategy to improve glycemic control. nih.gov

Through scaffold hopping and structure-activity relationship (SAR) optimization, researchers have discovered novel series of indazole and indole (B1671886) derivatives that act as potent glucagon receptor antagonists (GRAs). researchgate.netnih.govresearchgate.net These compounds have demonstrated excellent in vitro profiles and favorable pharmacokinetic properties in preclinical species. researchgate.net

In vitro assays are used to determine the binding affinity of these compounds to the human glucagon receptor (hGCGR) and their functional ability to inhibit glucagon-induced cellular responses, such as cAMP production. One study identified an indazole-based GRA, compound 16d , which showed potent activity in both binding and functional assays. researchgate.netnih.gov

The efficacy of these indazole-based GRAs has also been confirmed in in vivo animal models. For example, compound 16d was found to be orally active in a glucagon challenge model in humanized GCGR (hGCGR) mice, blunting the glucose excursion induced by glucagon. researchgate.netnih.gov In another study, an indazole-based β-alanine derivative, compound 13K , significantly inhibited the glucagon-mediated increase in blood glucose when dosed orally in an acute dog glucagon challenge test. nih.gov These results highlight the potential of indazole derivatives as orally bioavailable agents for the treatment of type 2 diabetes. nih.govnih.gov

Table 2: Preclinical Activity of Selected Indazole-Based Glucagon Receptor Antagonists

Compound Target In Vitro Activity In Vivo Model Outcome
16d Glucagon Receptor Potent binding and functional antagonist hGCGR mice Orally active, blunted glucagon-induced glucose increase
13K Glucagon Receptor Potent antagonist Dog Orally active, inhibited glucagon-mediated blood glucose increase

Data sourced from multiple independent studies. researchgate.netnih.govnih.gov

Antidiabetic Activities

Assessment as Glucokinase Activators

Glucokinase (GK) activators are a class of therapeutic agents investigated for the treatment of type 2 diabetes mellitus due to their ability to enhance glucose-stimulated insulin secretion from pancreatic β-cells and promote hepatic glucose uptake. The indazole scaffold has been identified as a promising framework for the development of novel glucokinase activators. Research in this area has led to the identification and optimization of various indazole-based compounds.

One notable example is a series of indazole and pyrazolopyridine-based activators, which resulted in the discovery of 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide as a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov Another study, guided by co-crystal structural information, led to the discovery of a 1,4-disubstituted indazole series as a novel class of potent glucokinase activators in both enzyme and cell-based assays. nih.gov While direct assessment of this compound as a glucokinase activator is not prominently documented in publicly available research, the established activity of analogous indazole scaffolds, including those with fluorine substitution, suggests the potential of this chemical class in the modulation of glucokinase activity. Further structure-activity relationship (SAR) studies involving substitutions on the indazole ring, such as a fluorine atom and a carboxylic acid group at the 4-position, could provide valuable insights into the optimization of this scaffold for enhanced glucokinase activation.

Anti-Inflammatory Activities

The indazole nucleus is a well-established scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties. nih.gov The anti-inflammatory potential of indazole derivatives is often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines. nih.gov

Studies on various indazole derivatives have demonstrated significant anti-inflammatory effects. For instance, a study on indazole and its amino and nitro derivatives revealed a concentration-dependent inhibition of cyclooxygenase-2 (COX-2) and a reduction in pro-inflammatory cytokines like TNF-α. nih.gov While specific research focusing solely on the anti-inflammatory properties of this compound is limited, the known anti-inflammatory profile of the broader indazole class suggests that this compound could possess similar activities. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its target, potentially leading to improved pharmacological activity. Further investigations are warranted to specifically evaluate the anti-inflammatory effects of this compound and to elucidate its mechanism of action.

Antiviral Activities

The indazole scaffold has been explored for the development of novel antiviral agents against a range of viruses. Researchers have synthesized and evaluated various indazole derivatives, demonstrating their potential to inhibit viral replication. For example, a series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed and showed potent activity against the Hepatitis C virus. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The indazole scaffold is recognized for its significant role in the development of antimicrobial agents. nih.gov Various derivatives of indazole have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the broad-spectrum potential of this heterocyclic system. For instance, a series of N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

Although specific antimicrobial studies on this compound are not widely published, the general antimicrobial activity of indazole derivatives provides a strong rationale for its investigation. The presence of a fluorine atom in a heterocyclic compound can often enhance its antimicrobial efficacy. For example, fluorinated quinolones are a well-known class of potent antibacterial agents. nih.gov Therefore, it is plausible that this compound and its derivatives could exhibit noteworthy antibacterial and/or antifungal properties. Further research is needed to systematically evaluate its activity against various microbial pathogens.

Bacterial Strain Type Reported Activity of Analogous Indazole Scaffolds
Xanthomonas campestrisGram-negativeActive
Bacillus cereusGram-positiveActive
Escherichia coliGram-negativeActive
Bacillus megateriumGram-positiveActive
Candida albicansFungalActive

Research in Neurodegenerative Diseases (e.g., Parkinson's Disease)

The exploration of novel therapeutic agents for neurodegenerative diseases, such as Parkinson's disease, is an active area of research. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the brain. mdpi.com One of the therapeutic strategies involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.

Metabolism and Pharmacokinetic Studies Related to Synthetic Cannabinoid Receptor Agonists (e.g., Carboxylic Acid Metabolites)

This compound is structurally related to the metabolites of certain synthetic cannabinoid receptor agonists (SCRAs). Many third-generation SCRAs are characterized by an indazole core and a 5-fluoro-pentyl side chain. The metabolism of these compounds is a critical aspect of their pharmacology and toxicology.

In vivo, these 5-fluoro-indazole-based SCRAs undergo extensive phase I metabolism. A common metabolic pathway involves the oxidative defluorination of the 5-fluoropentyl chain, followed by oxidation to form a carboxylic acid metabolite. nih.gov For example, the metabolism of 5F-AB-PINACA leads to the formation of AB-PINACA pentanoic acid. nih.gov These carboxylic acid metabolites are often the major metabolites detected in urine and can have long elimination half-lives, making them important biomarkers for detecting the use of these substances. nih.gov

Pharmacokinetic studies of these carboxylic acid metabolites are crucial for understanding their detection windows. For instance, the mean elimination half-life in urine for the carboxylic acid metabolite of JWH-018, a related synthetic cannabinoid, was found to be approximately 14 days. nih.gov The intrinsic clearance of the parent 5-fluoro-SCRA can also provide insights into the rate of formation of these metabolites. Studies have shown that 5-fluorination can have variable effects on the intrinsic clearance of SCRAs, with some showing faster clearance and others slower clearance compared to their non-fluorinated counterparts. mdpi.com The formation of these carboxylic acid metabolites is often mediated by carboxylesterases. mdpi.com

Parent Compound (Example) Metabolic Pathway Resulting Carboxylic Acid Metabolite (Example) Significance
5F-AB-PINACAOxidative defluorination and oxidation of the pentyl chainAB-PINACA pentanoic acidMajor urinary metabolite, biomarker of use

Computational Chemistry and in Silico Studies of 5 Fluoro 1h Indazole 4 Carboxylic Acid and Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Protein Binding Modes and Interactions

A thorough search of scientific databases and literature indicates that no specific molecular docking studies have been published for 5-fluoro-1H-indazole-4-carboxylic acid. Consequently, there is no available data detailing its predicted binding modes or specific interactions with any protein targets.

Analysis of Binding Affinity and Specificity

In the absence of molecular docking simulations for this compound, there are no reported analyses of its binding affinity (such as predicted binding energy values) or its specificity towards any particular protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Investigation of Ligand-Target Complex Stability and Conformational Changes

There are no publicly available molecular dynamics simulation studies for this compound complexed with any protein target. Therefore, information regarding the stability of such a complex or any potential conformational changes upon binding is not available.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Electronic Structure Analysis

A comprehensive search of the scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on this compound. As a result, detailed analyses of its electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, have not been reported.

Frontier Molecular Orbitals (FMOs) Analysis for Reactivity and Bioactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry that provides a framework for understanding and predicting the chemical reactivity and bioactivity of molecules. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, thus relating to its nucleophilicity and propensity to undergo oxidation. Conversely, the energy of the LUMO reflects a molecule's ability to accept electrons, which is associated with its electrophilicity and susceptibility to reduction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of drug design, a molecule with a lower HOMO-LUMO gap may exhibit higher reactivity towards its biological target, potentially leading to enhanced bioactivity.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Expected to be lowered by electron-withdrawing fluorine and carboxylic acid groups.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Expected to be lowered by electron-withdrawing fluorine and carboxylic acid groups.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.The net effect on the gap would depend on the relative lowering of the HOMO and LUMO levels.

In Silico Prediction of Preclinical Pharmacokinetic and ADME Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery. These predictions help in assessing the drug-likeness of a compound and identifying potential pharmacokinetic liabilities before significant resources are invested in its development.

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its pharmacokinetic behavior, including absorption, distribution, and membrane permeability. It is commonly quantified by the partition coefficient (Log P) for the neutral form of the molecule and the distribution coefficient (Log D) at a specific pH for ionizable molecules.

While experimentally determined Log P and Log D values for this compound are not available, various computational models can be employed for their prediction. These models typically utilize fragment-based or property-based approaches to estimate lipophilicity. Given the presence of the ionizable carboxylic acid group, the Log D at physiological pH (7.4) would be a more relevant parameter for predicting its behavior in the body. The acidic nature of the carboxylic acid group would lead to a lower Log D at pH 7.4 compared to its Log P value, indicating increased hydrophilicity in the ionized state.

ParameterDescriptionPredicted Value for this compound
Log P Octanol-water partition coefficient of the neutral molecule.Data not available.
Log D at pH 7.4 Octanol-water distribution coefficient at pH 7.4.Expected to be lower than Log P due to ionization of the carboxylic acid group.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a valuable predictor of a drug's passive transport properties, such as intestinal absorption and blood-brain barrier penetration. Generally, compounds with a TPSA of less than 140 Ų are considered to have good oral bioavailability.

For this compound, the calculated TPSA is 66.0 Ų . This value suggests that the compound is likely to have good membrane permeability and oral absorption.

ParameterDescriptionValue for this compound
TPSA Sum of surfaces of polar atoms in a molecule.66.0 Ų

The number of hydrogen bond donors and acceptors in a molecule is a critical factor influencing its solubility, membrane permeability, and binding affinity to biological targets. These properties are integral to Lipinski's "Rule of Five," a set of guidelines used to evaluate the drug-likeness of a chemical compound.

For this compound, computational analysis indicates the presence of 2 hydrogen bond donors (the N-H of the indazole ring and the O-H of the carboxylic acid) and 4 hydrogen bond acceptors (the two nitrogen atoms of the indazole ring and the two oxygen atoms of the carboxylic acid). These values fall within the typical range for orally bioavailable drugs.

CharacteristicDescriptionCount for this compound
Hydrogen Bond Donors Number of hydrogen atoms attached to electronegative atoms (N, O).2
Hydrogen Bond Acceptors Number of electronegative atoms (N, O) with lone pairs.4

The metabolic fate of a drug candidate is a critical aspect of its development, as metabolism can lead to the formation of inactive, active, or even toxic metabolites. In silico metabolism prediction tools can identify potential sites of metabolism and the enzymes likely to be involved, primarily the cytochrome P450 (CYP) family of enzymes. These predictions are typically based on models trained on large datasets of known metabolic transformations.

For this compound, specific metabolic predictions are not publicly available. However, based on its structure, potential sites of metabolism could include the aromatic ring system (hydroxylation) and the carboxylic acid group (glucuronidation or other conjugation reactions). The presence of the fluorine atom may influence the regioselectivity of metabolism. Computational models could be employed to predict the likelihood of metabolism at different sites and by various CYP isoforms.

Prediction TypeDescriptionPotential Metabolic Pathways for this compound
Site of Metabolism The specific atoms or functional groups on the molecule that are susceptible to metabolic transformation.Aromatic hydroxylation on the benzene (B151609) ring; conjugation of the carboxylic acid group.
Metabolizing Enzymes The specific enzymes, such as CYP isoforms, that are likely to catalyze the metabolic reactions.To be determined by specific prediction software.

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution, elimination, and the concentration of the free, pharmacologically active drug. High plasma protein binding can limit the amount of drug available to reach its target site. In silico models, often based on Quantitative Structure-Activity Relationship (QSAR) approaches, are used to predict the percentage of a drug that will be bound to plasma proteins. These models typically use descriptors such as lipophilicity, molecular size, and charge.

Specific predicted plasma protein binding data for this compound is not available. However, given its structural features, including the aromatic rings and the acidic carboxylic acid group, it is likely to exhibit some degree of plasma protein binding. The acidic nature of the molecule suggests a potential for binding to the albumin protein. The actual extent of binding would need to be determined through specific computational predictions or experimental assays.

ParameterDescriptionPredicted Tendency for this compound
Plasma Protein Binding (%) The percentage of the drug that is bound to plasma proteins in the bloodstream.Data not available; likely to exhibit binding due to its structural features.

Analytical Methodologies for Research and Characterization of 5 Fluoro 1h Indazole 4 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-fluoro-1H-indazole-4-carboxylic acid. These techniques provide detailed information about the compound's atomic composition and the bonding arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the carboxylic acid and indazole nitrogen are observed. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide valuable information about the electronic environment and connectivity of the protons. The fluorine atom at the 5-position will further influence the signals of adjacent protons through spin-spin coupling, providing key structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the indazole ring are diagnostic. Furthermore, the coupling between the fluorine atom and the carbon atoms of the benzene (B151609) ring (C-F coupling) provides additional confirmation of the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Indazole NH)13.0 - 14.0-
H (Carboxylic Acid OH)11.0 - 12.0-
Aromatic CHs7.0 - 8.5110 - 150
Carbonyl C-165 - 175

Note: The predicted values are based on the analysis of similar structures and may vary from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-H stretch of the indazole ring, and the C-F stretch.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
CarbonylC=O Stretch1720 - 1680
IndazoleN-H Stretch3300 - 3100
Aromatic RingC=C Stretch1600 - 1450
Fluoro AromaticC-F Stretch1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Various MS techniques can be applied for a comprehensive analysis.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, confirming the presence of fluorine.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It is particularly useful for the identification and quantification of the compound in complex mixtures and for fragmentation studies to further confirm the structure.

Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS): This advanced technique offers both high-resolution and accurate mass measurements, enabling the confident identification of the parent compound and its potential metabolites or degradation products.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is typically employed. The compound is detected using a UV detector, often at a wavelength where the molecule exhibits maximum absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions during the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light or by using a staining agent. This allows for the timely quenching of the reaction upon completion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-1H-indazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation or multi-step functionalization. For example, analogous indazole derivatives are synthesized via cyclocondensation of substituted hydrazines with carbonyl intermediates under acidic conditions (e.g., acetic acid reflux) . Hydrolysis of ester precursors (e.g., methyl 5-fluoro-1H-indazole-4-carboxylate) using NaOH in methanol is critical for achieving the carboxylic acid moiety . Yield optimization requires precise control of temperature, stoichiometry, and catalyst selection.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify fluorine coupling patterns and carboxylic proton shifts. For example, fluorine substituents cause distinct splitting in aromatic regions .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H stretching (~2500–3000 cm1^{-1}) confirm acid formation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, especially for halogenated analogs .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL97 for refinement) is standard. Key steps include:

  • Data collection with CrysAlis PRO .
  • Symmetry operations and hydrogen bonding analysis (e.g., O-H···N interactions in carboxylic acid dimers) .
  • Validation via R-factor convergence (< 0.05) and thermal displacement parameters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites influenced by fluorine and carboxylic groups .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and charge-transfer interactions .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energy for solubility predictions .

Q. What experimental strategies address contradictions in reported synthetic yields for fluorinated indazole derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Protecting Group Strategies : Competing side reactions (e.g., ester hydrolysis vs. decarboxylation) require optimizing reaction time and pH .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
  • Analytical Validation : Cross-check yields via 19F^{19}\text{F} NMR to quantify unreacted fluorine precursors .

Q. How do researchers resolve challenges in crystallographic refinement of halogenated indazole-carboxylic acids?

  • Methodological Answer :

  • Disorder Modeling : Fluorine and carboxylic groups may exhibit positional disorder; PART instructions in SHELXL refine occupancy .
  • Hydrogen Bonding Networks : PLATON analysis identifies π-π stacking and hydrogen bonds stabilizing the lattice .
  • Twinned Data : Use TWINABS for integration if crystals exhibit twinning .

Q. What methodologies optimize the solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • pH Adjustment : Deprotonate the carboxylic acid at pH > pKa (~2.5) to enhance solubility .
  • Co-Solvents : Use DMSO (<10%) or cyclodextrin inclusion complexes to improve bioavailability .
  • Salt Formation : Sodium or potassium salts increase aqueous solubility via ionic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.